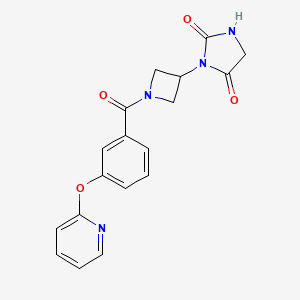

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c23-16-9-20-18(25)22(16)13-10-21(11-13)17(24)12-4-3-5-14(8-12)26-15-6-1-2-7-19-15/h1-8,13H,9-11H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJLHHFOUJJMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

-

Formation of the Pyridin-2-yloxybenzoyl Intermediate

Starting Materials: Pyridine-2-ol and 3-bromobenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

Product: 3-(Pyridin-2-yloxy)benzoyl chloride.

-

Azetidine Ring Formation

Starting Materials: 3-(Pyridin-2-yloxy)benzoyl chloride and azetidine.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere using a solvent like tetrahydrofuran (THF) and a base such as sodium hydride.

Product: 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl) intermediate.

-

Formation of Imidazolidine-2,4-dione

Starting Materials: The azetidine intermediate and imidazolidine-2,4-dione.

Reaction Conditions: This step often requires heating in a polar solvent like dimethylformamide (DMF) with a catalyst such as potassium carbonate.

Product: 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidized derivatives of the pyridine and benzoyl groups.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduced forms of the azetidine and imidazolidine rings.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often performed in polar aprotic solvents with a base.

Products: Substituted derivatives at the pyridine or benzoyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.

Catalysts: Potassium carbonate, sodium hydride.

Scientific Research Applications

Chemistry

Building Block: Used in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Therapeutic Potential:

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Thiazolidine-2,4-dione Derivatives ()

describes a series of (Z)-5-aryliden-3-coumarinyl-thiazolidine-2,4-diones, which share a dione core but differ in substituents and heterocyclic systems. Key comparisons include:

- Key Differences: The sulfur atom in thiazolidine-2,4-dione derivatives may enhance metabolic stability compared to the nitrogen-rich imidazolidine core . the flexible arylidene substituents in compounds.

Imidazo[4,5-b]pyridine Derivatives ()

discusses 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-imidazo[4,5-b]pyridine, a fused heterocycle with an alkyne side chain. Comparisons include:

- Key Differences: The aromatic imidazo[4,5-b]pyridine core in may confer stronger π-stacking interactions vs. the non-aromatic imidazolidine-dione. The propargyl group in offers modularity for drug development, whereas the target’s pyridin-2-yloxy group may enhance solubility.

Natural Product Derivatives ()

While isolates Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago, these compounds are structurally unrelated to the target. However, the use of NMR and UV spectroscopy for characterization aligns with methods applicable to the target compound .

Biological Activity

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes an imidazolidine core and a pyridin-2-yloxy moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

This compound contains several functional groups that are critical for its biological activity. The presence of the pyridin-2-yloxy group is particularly significant as it has been associated with various pharmacological effects.

The biological activity of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and cancer.

- Receptor Modulation : It may act as a modulator for various receptors, including those involved in inflammatory responses and cell signaling pathways.

Biological Activity and Therapeutic Applications

Research has shown that 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrates activity against various bacterial strains, suggesting potential as an antibiotic. |

| Antidiabetic | Shows promise in lowering blood glucose levels through enzyme inhibition related to glucose metabolism. |

| Anti-inflammatory | May reduce inflammation markers, indicating potential use in treating inflammatory diseases. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, suggesting possible applications in oncology. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .

- Antidiabetic Properties : In vitro studies have shown that the compound can significantly reduce glucose levels in cell cultures treated with high glucose concentrations. This effect was attributed to the inhibition of specific enzymes involved in gluconeogenesis .

- Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.